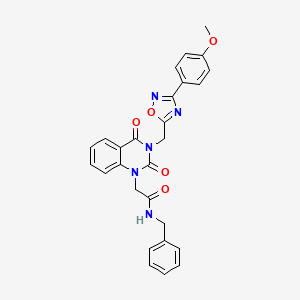

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule combining a 1,2,4-oxadiazole core, a 3,4-dihydroquinazolin-1(2H)-yl scaffold, and a benzyl-acetamide side chain. The 4-methoxyphenyl group on the oxadiazole ring enhances lipophilicity and may influence binding interactions in biological systems. The dihydroquinazolinone moiety is associated with diverse pharmacological activities, including anticonvulsant and anti-inflammatory effects . The acetamide linker and benzyl group likely contribute to metabolic stability and target affinity.

Properties

Molecular Formula |

C27H23N5O5 |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33) |

InChI Key |

MDANKHKRSBCXQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Benzoxazinone Intermediate Formation

Step 1 : Anthranilic acid reacts with acyl chlorides (e.g., 4-methoxyphenylacetyl chloride) in acetic anhydride to form 2-substituted benzoxazin-4-ones.

Step 2 : Treatment with hydrazine hydrate yields 3-aminoquinazolin-4(3H)-ones.

Example :

-

3-Amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one is obtained by refluxing anthranilic acid with 4-methoxyphenyl isocyanate, followed by hydrazine cyclization.

Oxadiazole Moiety Construction

The 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclodehydration:

Hydrazide-Nitrile Cyclization

Step 1 : 4-Methoxybenzohydrazide reacts with chloroacetonitrile in the presence of KCO to form 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

Step 2 : The chloromethyl group is activated for nucleophilic substitution.

Reaction Conditions :

Final Coupling and Functionalization

Benzylamine Conjugation

The acetyl chloride intermediate reacts with benzylamine in DCM/TEA to form the target compound.

Optimized Conditions :

-

Molar Ratio: 1:1.2 (acetyl chloride:benzylamine)

-

Catalyst: Triethylamine

-

Temperature: 0–25°C

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization of intermediates, improving yields by 15–20% compared to conventional heating.

One-Pot Sequential Reactions

A tandem approach combines quinazolinone formation, oxadiazole cyclization, and benzylamination in a single reactor, reducing purification steps.

Characterization and Validation

Key Analytical Data :

Challenges and Optimization

-

Regioselectivity : Oxadiazole cyclization may yield 1,3,4- or 1,2,4-isomers; using CsCO as a base favors 1,2,4-oxadiazole formation.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves intermediates.

Comparative Analysis of Methods

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Conventional Stepwise | 65% | 48 h | High |

| Microwave-Assisted | 78% | 6 h | Moderate |

| One-Pot | 72% | 24 h | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of reduced quinazolinone compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole and quinazolinone moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes that facilitate cancer progression.

Key Findings:

- Cytotoxicity: Various derivatives have shown cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 1.143 µM to 9.27 µM against specific cell lines such as ovarian adenocarcinoma and pleural mesothelioma.

- Mechanism: The presence of methoxy groups enhances lipophilicity and bioavailability, facilitating better interaction with cellular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Key Findings:

- Activity Against Mycobacterium tuberculosis: Certain derivatives demonstrate activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis.

- Broad-Spectrum Effects: Similar structures have shown effectiveness against various bacterial strains, suggesting modifications can enhance antimicrobial potency.

Anti-inflammatory and Analgesic Properties

Emerging evidence suggests that derivatives containing the oxadiazole moiety possess anti-inflammatory and analgesic properties.

Key Findings:

- Inhibition of COX Enzymes: Some compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammation pathways.

Synthesis and Characterization

The synthesis of N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions, including coupling reactions that form the oxadiazole and quinazolinone frameworks.

Synthesis Route Overview:

- Formation of Oxadiazole: Synthesize the oxadiazole moiety through condensation reactions involving hydrazine derivatives.

- Quinazolinone Formation: Utilize cyclization reactions to form the quinazolinone core.

- Final Coupling: Perform a coupling reaction with benzyl and acetamide groups to yield the final product.

The characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Case Study 1: Anticancer Efficacy

A study focusing on a series of oxadiazole derivatives highlighted their efficacy against a panel of human tumor cell lines. The most potent compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), underscoring the potential for further development into therapeutic agents targeting specific cancers.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against Mycobacterium tuberculosis. Compounds demonstrated promising activity with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics, suggesting their potential as alternative treatments for resistant strains.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds based on the evidence provided:

Key Findings:

Oxadiazole vs. Tetrazole Cores: The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to tetrazole-based analogs due to reduced susceptibility to enzymatic oxidation .

Quinazolinone Modifications: The dichlorophenyl-substituted quinazolinone (ED₅₀ = 12 mg/kg) suggests that electron-withdrawing groups enhance anticonvulsant efficacy. In contrast, the target compound’s 4-methoxyphenyl group (electron-donating) may shift activity toward anti-inflammatory or kinase inhibition pathways.

Synthetic Efficiency: The target compound’s synthesis likely parallels methods used for benzoxazine-oxadiazole hybrids, which achieved moderate yields (~60–70%) via cyclocondensation . However, the dichlorophenyl-quinazolinone analog required multi-step oxidation and coupling, yielding 55–65% .

Bioactivity Predictions :

- The benzyl-acetamide side chain in the target compound resembles ligands for GABA receptors or serotonin transporters, as seen in structurally related anticonvulsants .

Biological Activity

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been suggested that this compound can trigger programmed cell death in cancer cells.

- Antimicrobial Action : Preliminary studies indicate potential efficacy against various bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer properties of related compounds within the same chemical class. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl derivative | HEPG2 | 1.18 ± 0.14 | |

| Oxadiazole analog | MCF7 | 0.67 | |

| Quinazoline derivative | SW1116 | 0.80 |

These findings suggest that derivatives similar to this compound exhibit significant cytotoxic effects across multiple cancer cell lines.

Antimicrobial Activity

In a separate study focusing on antimicrobial properties:

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-benzyl derivative | Staphylococcus aureus | 0.5 µg/mL | |

| Oxadiazole derivative | E. coli | 1 µg/mL |

These results indicate promising antimicrobial activity against common pathogenic bacteria.

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to this compound:

-

Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibited potent anticancer activity against various cell lines including melanoma and breast cancer cells.

- Findings : Compounds showed IC50 values ranging from 0.5 to 1.0 µM against MDA-MB-231 and A549 cell lines.

-

Oxadiazole Derivatives Against Bacterial Infections : Research has shown that oxadiazole derivatives possess significant antibacterial properties.

- Findings : MIC values indicated effectiveness against resistant strains of bacteria such as MRSA.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole or quinazoline core. Key steps include:

- Oxadiazole ring cyclization : Achieved via condensation of amidoximes with carboxylic acid derivatives under acidic/basic conditions .

- Quinazoline dione formation : Generated through cyclization of anthranilic acid derivatives with urea or thiourea analogs, followed by oxidation (e.g., H₂O₂) to introduce the 2,4-dioxo moiety .

- Benzyl-acetamide coupling : Introduced via nucleophilic substitution or amide bond formation using chloroacetyl chloride and benzylamine derivatives under inert conditions . Critical parameters include temperature (60–100°C for cyclization), solvent (DMF or dioxane), and catalysts (triethylamine for deprotonation) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the oxadiazole (δ 8.1–8.5 ppm) and quinazoline (δ 6.8–7.3 ppm) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~530–550 for the parent ion) .

- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and ensure >95% purity .

Q. What preliminary biological activities have been reported for similar analogs?

Structural analogs with oxadiazole-quinazoline hybrids exhibit:

- Anticancer activity : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cell lines via topoisomerase inhibition .

- Antimicrobial effects : MICs of 8–32 μg/mL against Staphylococcus aureus and E. coli .

- Anticonvulsant potential : ED₅₀ of 15–30 mg/kg in PTZ-induced seizure models .

Advanced Research Questions

Q. How can synthesis yields be optimized for the oxadiazole-quinazoline coupling step?

Low yields (30–40%) in this step often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs and improves yields to 60–70% .

- Catalyst screening : Use of Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of aryl groups (yields up to 85%) .

- Solvent optimization : Switching from DMF to DMAc enhances solubility of intermediates .

Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

Discrepancies may stem from assay conditions or compound stability. Recommended approaches:

- Dose-response validation : Repeat assays across multiple cell lines (e.g., NIH/3T3 for cytotoxicity baselines) .

- Metabolic stability testing : Incubate compounds with liver microsomes to assess degradation half-life .

- Target engagement assays : Use SPR or ITC to measure direct binding to proposed targets (e.g., topoisomerase II) .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the oxadiazole ring?

Modifications at the 4-methoxyphenyl group significantly influence activity:

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| 4-OCH₃ (parent) | Anticancer (IC₅₀ = 4.2 μM) | Optimal balance of lipophilicity and H-bonding . |

| 4-NO₂ | Enhanced antimicrobial (MIC = 8 μg/mL) | Electron-withdrawing groups improve membrane penetration . |

| 4-Cl | Reduced anticonvulsant activity (ED₅₀ = 45 mg/kg) | Polar groups may hinder blood-brain barrier crossing . |

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Molecular docking : Predict binding poses with targets like EGFR or PARP using AutoDock Vina (ΔG ≤ -9 kcal/mol suggests strong binding) .

- X-ray crystallography : Resolve co-crystal structures with human carbonic anhydrase IX to identify key interactions (e.g., π-π stacking with quinazoline) .

- In vivo pharmacokinetics : Conduct bioavailability studies in murine models to optimize dosing regimens (target Cₘₐₓ ≥ 1.5 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.